molecular formula C14H15NOS B5649929 2,2,8-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one

2,2,8-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one

Cat. No. B5649929
M. Wt: 245.34 g/mol
InChI Key: AWKAFNNKNRCFAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrano[3,2-b]indole derivatives, including structures similar to 2,2,8-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one, often involves intramolecular hetero-Diels-Alder reactions. For instance, derivatives have been synthesized from 1-acetyl-2-benzylidene-2,3-dihydro-1H-indol-3-ones through this method, yielding good results. The structures of these compounds were established by X-ray analysis, which confirms the formation of the desired fused ring systems (Davion et al., 2003).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in the unambiguous determination of the molecular structure of pyrano[3,2-b]indole derivatives. This analytical technique has established the structures of various synthesized compounds, confirming the regioselectivity and the expected molecular framework characteristic of this class of compounds (Davion et al., 2003).

Chemical Reactions and Properties

Pyrano[3,2-b]indole compounds participate in a range of chemical reactions, including Diels-Alder reactions, which are pivotal for their synthesis. These reactions not only allow for the construction of the complex molecular architecture but also introduce functional groups that can further modify the chemical properties of the compounds. The Diels-Alder reactions, for example, have been exploited to synthesize various indole derivatives, showcasing the versatility and reactivity of the pyrano[3,2-b]indole framework (Jackson & Moody, 1992).

Physical Properties Analysis

The physical properties of pyrano[3,2-b]indole derivatives, such as solubility, melting points, and photoreactivity, are influenced by their molecular structure. For example, derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran] exhibit photoreversible color changes in organic solvents, demonstrating the impact of molecular design on physical properties (Shimizu et al., 1969).

properties

IUPAC Name

2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-4-5-10-9(6-8)13-12(15-10)11(16)7-14(2,3)17-13/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKAFNNKNRCFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2SC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322070
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one

CAS RN

354551-49-8
Record name 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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